molecular formula C19H21BrN2O3S B11246213 1-(benzylsulfonyl)-N-(2-bromophenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2-bromophenyl)piperidine-3-carboxamide

Cat. No.: B11246213
M. Wt: 437.4 g/mol
InChI Key: JOYLIOCGRWILCJ-UHFFFAOYSA-N
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Description

N-(2-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a phenylmethanesulfonyl group, and a piperidine-3-carboxamide moiety

Preparation Methods

The synthesis of N-(2-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with a suitable acylating agent to form N-(2-bromophenyl)acetamide.

    Introduction of the Piperidine Ring: The bromophenyl intermediate undergoes a cyclization reaction with a piperidine derivative to form the piperidine-3-carboxamide structure.

    Attachment of the Phenylmethanesulfonyl Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the sulfonyl group.

    Coupling Reactions: The presence of the bromine atom allows for Suzuki-Miyaura coupling reactions, which can be used to introduce different aryl groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring are key structural features that enable the compound to bind to certain receptors or enzymes, modulating their activity. The phenylmethanesulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    N-(2-Bromophenyl)-2-chloronicotinamide: This compound shares the bromophenyl group but differs in the presence of a nicotinamide moiety.

    2-(2-Bromophenyl)ethylamine: This simpler compound contains the bromophenyl group but lacks the piperidine and sulfonyl groups.

The uniqueness of N-(2-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2-bromophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H21BrN2O3S/c20-17-10-4-5-11-18(17)21-19(23)16-9-6-12-22(13-16)26(24,25)14-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,23)

InChI Key

JOYLIOCGRWILCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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